1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea
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Overview
Description
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. The compound features a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a methylurea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-keto ester or a γ-amino acid derivative.
Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable electrophile, such as 3,4-dimethoxybenzyl chloride.
Introduction of the Methylurea Moiety: The final step involves the reaction of the substituted pyrrolidinone with methyl isocyanate or a similar reagent to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be utilized in studies investigating its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethan-1-one oxime: A compound with a similar aromatic substitution pattern but different functional groups.
3,4-Dimethoxyphenethylamine: A compound with a similar aromatic substitution pattern but different core structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic substitution and additional functional groups.
Uniqueness
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is unique due to its combination of a pyrrolidinone ring, a 3,4-dimethoxyphenyl group, and a methylurea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest interactions with various biological targets, which may lead to therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C15H18N2O4, and its molecular weight is approximately 290.32 g/mol. The compound features a pyrrolidinone core, a dimethoxyphenyl group, and a methylurea moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H18N2O4 |
Molecular Weight | 290.32 g/mol |
Structure | Structure |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Initial studies suggest that it may modulate various biological pathways, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to exhibit properties such as:
- Antibacterial activity
- Anticancer properties
- Enzyme inhibition (e.g., acetylcholinesterase)
Pharmacological Studies
Research on similar compounds indicates that they can have significant pharmacological effects. For example, studies have demonstrated that derivatives with piperidine and oxadiazole moieties exhibit strong inhibitory activity against urease and acetylcholinesterase. These findings suggest that this compound may also possess similar enzyme inhibitory activities.
Case Study: Enzyme Inhibition
A comparative study of structurally related compounds showed varying degrees of enzyme inhibition:
Compound ID | Enzyme Inhibited | IC50 (µM) |
---|---|---|
Compound A | Acetylcholinesterase | 2.14 |
Compound B | Urease | 1.13 |
Compound C | Acetylcholinesterase | 6.28 |
These results highlight the potential for developing new therapeutic agents based on the structural features of this compound.
Biological Activity
The biological activities reported for compounds related to this compound include:
- Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including HepG2 and HeLa cells.
Cytotoxicity Assessment
In vitro studies assessing the cytotoxicity of related compounds revealed significant effects:
Cell Line | IC50 (µg/mL) |
---|---|
HepG2 | 27 ± 3 |
HeLa | 40 ± 2 |
A549 | 52 ± 2 |
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-15-14(19)16-9-6-13(18)17(8-9)10-4-5-11(20-2)12(7-10)21-3/h4-5,7,9H,6,8H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDWENCMHWIGKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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